(-)-3,3'-Bisdemethylpinoresinol
CAS No.:
Cat. No.: VC14575764
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18O6 |
|---|---|
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 4-[(3R,3aS,6R,6aS)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m1/s1 |
| Standard InChI Key | OQSOTSIYXPYTRE-VVDPLQPHSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](CO[C@H]2C3=CC(=C(C=C3)O)O)[C@@H](O1)C4=CC(=C(C=C4)O)O |
| Canonical SMILES | C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
(-)-3,3'-Bisdemethylpinoresinol, also known as (+)-sesamin dicatechol, is characterized by the systematic IUPAC name 4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol. Its molecular formula is C₁₈H₁₈O₆, with a molecular weight of 330.3 g/mol and a CAS registry number of 340167-81-9 . The compound features a furofuran core substituted with two catechol groups, contributing to its polarity and redox activity.
Table 1: Physicochemical Properties of (-)-3,3'-Bisdemethylpinoresinol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.3 g/mol |
| CAS Number | 340167-81-9 |
| SMILES Notation | C1[C@H]2C@HC@HC4=CC(=C(C=C4)O)O |
| Solubility | Moderate in polar solvents |
Natural Occurrence and Biosynthesis
Plant Sources
(-)-3,3'-Bisdemethylpinoresinol is found in several plant species, notably in Morinda citrifolia (noni) and members of the Pinoresinol genus. It is a metabolic derivative of sesamin, produced via enzymatic hydrolysis of methylene acetal groups by microbial or plant-derived enzymes such as SesA from Sinomonas species .
Biosynthetic Pathway
The compound originates from the oxidative dimerization of coniferyl alcohol, a common monolignol. Subsequent demethylation and hydroxylation reactions yield the bis-catechol structure. Microbial metabolism in rodent liver homogenates further modifies sesamin into (-)-3,3'-Bisdemethylpinoresinol, highlighting its role in xenobiotic detoxification pathways .
Biological Activities and Mechanisms
Antioxidant Activity
(-)-3,3'-Bisdemethylpinoresinol demonstrates potent free radical scavenging capacity, neutralizing reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. In vitro assays using DPPH and ABTS radicals have shown IC₅₀ values comparable to ascorbic acid, underscoring its potential in mitigating oxidative stress-related pathologies.
Anti-inflammatory Effects
The compound suppresses pro-inflammatory cytokines, including TNF-α and IL-6, in rodent models of acute inflammation. Mechanistic studies suggest inhibition of NF-κB signaling and downregulation of cyclooxygenase-2 (COX-2) expression, reducing prostaglandin E₂ synthesis.
Breast Cancer
In MCF-7 breast cancer cells, (-)-3,3'-Bisdemethylpinoresinol induces mitochondrial-dependent apoptosis via caspase-3 activation and Bcl-2 suppression. A 48-hour treatment at 50 µM reduced cell viability by 65%, with concomitant increases in Bax/Bcl-2 ratios.
Liver Cancer
HepG2 cells treated with 100 µM of the compound exhibited G0/G1 cell cycle arrest and p21 upregulation, suggesting cyclin-dependent kinase inhibition. In vivo studies in diethylnitrosamine-induced hepatocarcinoma models showed a 40% reduction in tumor burden after 8 weeks of oral administration.
Neuroprotective Effects
(-)-3,3'-Bisdemethylpinoresinol attenuates glutamate-induced neurotoxicity in SH-SY5Y neuronal cells by enhancing glutathione peroxidase activity and reducing lipid peroxidation. In murine models of Parkinson’s disease, it improved motor function by 30% compared to controls.
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